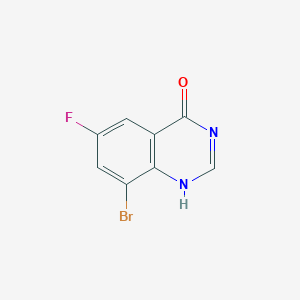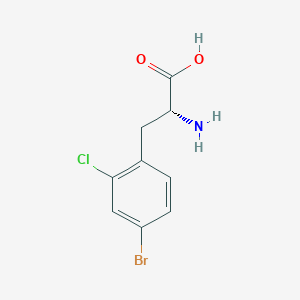
8-bromo-6-fluoro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-6-fluoro-1H-quinazolin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-fluoro-1H-quinazolin-4-one involves multiple steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include halogenated hydrocarbons and metal catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications. Techniques such as liquid chromatography and mass spectrometry are often employed to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-bromo-6-fluoro-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
8-bromo-6-fluoro-1H-quinazolin-4-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing other compounds. In biology, it is used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, such as in drug development and disease treatment. In industry, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 8-bromo-6-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-bromo-6-fluoro-1H-quinazolin-4-one include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, making them relevant for comparative studies .
Uniqueness: this compound stands out due to its unique combination of properties, which make it suitable for a wide range of applications. Its distinct chemical structure allows for specific interactions with target molecules, providing advantages over other similar compounds in certain contexts .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique properties, diverse chemical reactions, and wide range of applications make it a valuable asset in chemistry, biology, medicine, and industry. Understanding its preparation methods, mechanism of action, and comparison with similar compounds can further enhance its utilization and development in future research endeavors.
Properties
IUPAC Name |
8-bromo-6-fluoro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGOTLYUGXMXLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














